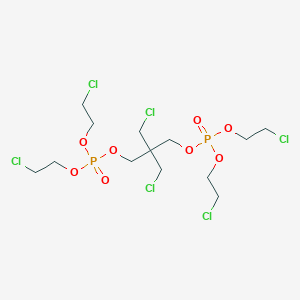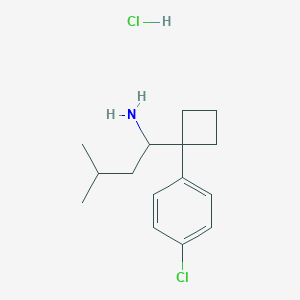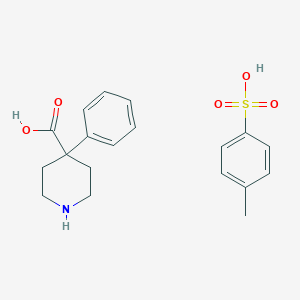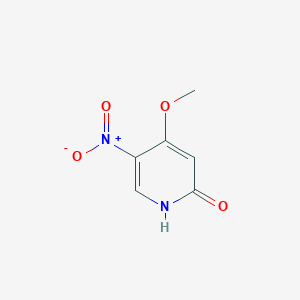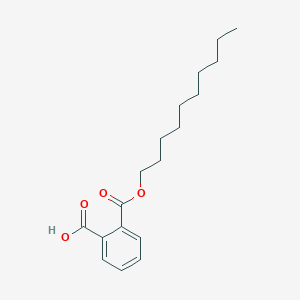
Fenobucarb
概述
描述
- It appears as a pale yellow or pale red liquid and is insoluble in water.
- Primarily used as an agricultural insecticide, it plays a crucial role in controlling Hemipteran pests on crops such as rice and cotton.
- While effective against pests, it is moderately toxic to humans .
Fenobucarb: is a carbamate insecticide, widely recognized by its alternate name, .
作用机制
- 通过抑制 AChE,它会破坏昆虫神经系统的正常功能,导致麻痹和死亡。
苯丁卡巴(Fenobucarb): 通过抑制乙酰胆碱酯酶 (AChE) 发挥作用,乙酰胆碱酯酶是一种对神经传递至关重要的酶。
生化分析
Biochemical Properties
Fenobucarb interacts with various enzymes and proteins. A novel carboxylesterase, CE_Ubrb, identified by metagenomic analysis, was shown to carry out the hydrolysis of this compound . This interaction involves the enzymatic hydrolysis of the carbamate ester or amide linkage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce developmental toxicity in zebrafish, causing reduced motility in larvae . It also leads to spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competitively inhibits acetylcholinesterase (AChE), leading to muscle spasm and paralysis in insects, fish, and mammals . This inhibition disrupts normal signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a study on zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism and nitrogen assimilation .
Transport and Distribution
It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .
Subcellular Localization
It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .
准备方法
- 苯丁卡巴(Fenobucarb) 的合成路线尚未得到广泛的文献记载,但通常通过化学合成来制备。
- 工业生产方法涉及在受控条件下对适当的起始原料进行反应。
- 不幸的是,关于反应条件的具体细节在文献中并不容易获得。
化学反应分析
- 这些反应中常用的试剂没有明确规定,但典型的氨基甲酸酯类反应涉及对羰基碳的亲核进攻。
- 形成的主要产物取决于特定的反应条件和分子中存在的取代基。
苯丁卡巴(Fenobucarb): 可能经历各种化学反应,包括氧化、还原和取代反应。
科学研究应用
化学: 是一种有效的杀虫剂,特别是针对稻飞虱和褐飞虱等水稻害虫。
生物学: 它对非目标生物和生态系统的影响是一个研究领域。
医学: 关于其医学应用的信息有限。
工业: 用于农业,有助于害虫管理和作物保护。
相似化合物的比较
- 类似的化合物包括其他氨基甲酸酯类,如甲萘威 (carbaryl) 、艾氏剂 (aldicarb) 和丙硫克百 (propoxur) 。
苯丁卡巴(Fenobucarb): 属于氨基甲酸酯类杀虫剂。
属性
IUPAC Name |
(2-butan-2-ylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFUJHNVNOBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058077 | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-81-2 | |
| Record name | Fenobucarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenobucarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylphenyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOBUCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


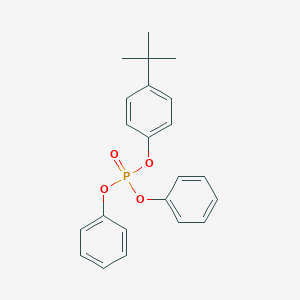
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)

